3-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[4-(benzyloxy)phenyl]propanamide
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Overview
Description
3-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(BENZYLOXY)PHENYL]PROPANAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, an imidazolidinyl group, and a benzyloxyphenyl group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(BENZYLOXY)PHENYL]PROPANAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole-5-carboxaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the imidazolidinyl ring. The final step involves the coupling of this intermediate with 4-benzyloxyphenylpropanoic acid under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(BENZYLOXY)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The imidazolidinyl ring can be reduced under hydrogenation conditions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced imidazolidinyl compounds.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
3-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(BENZYLOXY)PHENYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(BENZYLOXY)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to and inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular pathways and induction of apoptosis in cancer cells . The benzodioxole moiety is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(1,3-BENZODIOXOL-5-YLMETHYLENE)AMINE
- 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid
Uniqueness
3-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(BENZYLOXY)PHENYL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C27H25N3O6 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
3-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-phenylmethoxyphenyl)propanamide |
InChI |
InChI=1S/C27H25N3O6/c31-25(28-20-7-9-21(10-8-20)34-16-18-4-2-1-3-5-18)13-11-22-26(32)30(27(33)29-22)15-19-6-12-23-24(14-19)36-17-35-23/h1-10,12,14,22H,11,13,15-17H2,(H,28,31)(H,29,33) |
InChI Key |
NSLBWYGEHMZMIC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(NC3=O)CCC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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